molecular formula C9H14N4O2 B13177554 Methyl 5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate

Methyl 5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B13177554
M. Wt: 210.23 g/mol
InChI Key: HDTHKKFTWQLKPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate is a compound that features a piperidine ring, a triazole ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by esterification to introduce the carboxylate group. The piperidine ring can be introduced through various methods, including hydrogenation of pyridine derivatives or cyclization reactions involving amines and aldehydes .

Industrial Production Methods

Industrial production methods for this compound may involve scalable catalytic processes, such as palladium-catalyzed cross-coupling reactions, which are known for their efficiency and high yields. The use of organocatalysts and cocatalysts can also enhance the selectivity and enantioselectivity of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s binding affinity and selectivity. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate is unique due to its combination of a piperidine ring and a triazole ring, which provides a distinct set of chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug design and development .

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 5-piperidin-4-yl-2H-triazole-4-carboxylate

InChI

InChI=1S/C9H14N4O2/c1-15-9(14)8-7(11-13-12-8)6-2-4-10-5-3-6/h6,10H,2-5H2,1H3,(H,11,12,13)

InChI Key

HDTHKKFTWQLKPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NNN=C1C2CCNCC2

Origin of Product

United States

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